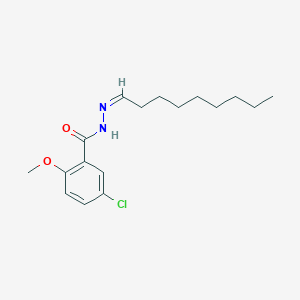![molecular formula C16H23ClN2 B4745547 [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4745547.png)
[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride
Overview
Description
[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it an important tool for investigating various aspects of cellular and molecular biology. In
Mechanism of Action
The mechanism of action of [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its binding to the 5-HT2A receptor. This binding activates the receptor, leading to a range of downstream signaling events. These events can include the activation of intracellular signaling pathways, changes in gene expression, and alterations in neuronal activity. The specific effects of this compound will depend on the specific cellular and physiological context in which it is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and context-dependent. Some of the effects that have been observed include changes in neuronal activity, alterations in gene expression, and modulation of immune function. These effects have been studied in a range of experimental systems, including cell culture models, animal models, and human subjects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride is its potency and selectivity as a 5-HT2A receptor agonist. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, there are also limitations to its use. For example, this compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving [2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride. One area of interest is the role of the 5-HT2A receptor in psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the potential therapeutic use of this compound or related compounds in the treatment of these disorders. Additionally, further research is needed to better understand the specific biochemical and physiological effects of this compound, as well as its potential limitations and off-target effects.
Scientific Research Applications
[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is in the study of serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. This compound has been found to be a potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
Properties
IUPAC Name |
2-(5-cyclohexyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.ClH/c17-9-8-14-11-18-16-7-6-13(10-15(14)16)12-4-2-1-3-5-12;/h6-7,10-12,18H,1-5,8-9,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPNOSTNKDMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC=C3CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(ethoxycarbonyl)-1-piperidinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4745464.png)
![methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4745473.png)
![3-cyclohexyl-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745474.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4745483.png)

![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B4745492.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4745497.png)
![3-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4745511.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4745516.png)

![3-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4745522.png)
![2,2'-[[2-(2-thienyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4745523.png)
![methyl 2-{[(2-{[3-(trifluoromethyl)benzoyl]amino}-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4745531.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4745549.png)
